4-(tert-butyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide
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Overview
Description
4-(tert-butyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide is a synthetic organic compound characterized by a tert-butyl group attached to a benzamide structure, with additional functional groups including a hydroxy group and a pyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to yield the benzamide.
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Introduction of the Hydroxy Group: : The hydroxy group is introduced via a nucleophilic substitution reaction. This can be done by reacting the benzamide with an appropriate hydroxyalkylating agent under basic conditions.
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Attachment of the Pyridinone Moiety: : The final step involves the introduction of the pyridinone group. This can be achieved through a condensation reaction between the hydroxyalkylated benzamide and a pyridinone derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyridinone moiety can be reduced to form a hydroxyl group.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(tert-butyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
This compound may have potential as a biochemical probe due to its structural features. The hydroxy and pyridinone groups can interact with biological macromolecules, making it useful in studying enzyme mechanisms or protein-ligand interactions.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. The presence of the pyridinone moiety suggests potential activity as an enzyme inhibitor or receptor modulator, which could be valuable in drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide would depend on its specific application. In a biological context, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxy group can form hydrogen bonds, while the pyridinone moiety can participate in π-π interactions, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(tert-butyl)-N-(2-hydroxyethyl)benzamide: Lacks the pyridinone moiety, making it less versatile in terms of chemical reactivity and biological activity.
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide: Lacks the tert-butyl group, which may affect its steric properties and reactivity.
Uniqueness
4-(tert-butyl)-N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzamide is unique due to the combination of its functional groups. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability. The hydroxy and pyridinone groups offer multiple sites for chemical modifications and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-tert-butyl-N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)15-9-7-14(8-10-15)18(24)20-12-16(22)13-21-11-5-4-6-17(21)23/h4-11,16,22H,12-13H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKZLQPXQDLJHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(CN2C=CC=CC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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